Titanium tetranitrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12372-56-4 |
|---|---|
Molecular Formula |
H4N4O12Ti |
Molecular Weight |
299.92 g/mol |
IUPAC Name |
nitric acid;titanium |
InChI |
InChI=1S/4HNO3.Ti/c4*2-1(3)4;/h4*(H,2,3,4); |
InChI Key |
WDTVZGCQCHXNKT-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
Pictograms |
Oxidizer; Corrosive |
Origin of Product |
United States |
Significance of Volatile Transition Metal Nitrates
Volatile anhydrous metal nitrates are a crucial class of compounds in advanced inorganic chemistry, primarily for their role as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.net Unlike common metal-organic and chloride precursors, metal nitrates contain only nitrogen and oxygen in their ligands. This composition is highly advantageous as it prevents the contamination of the resulting thin films with carbon or chlorine impurities. researchgate.net
Furthermore, the nitrate (B79036) ligand itself acts as an intrinsic oxidant. researchgate.net This allows for the formation of pure metal oxide films without the need for a separate oxygen source during the deposition process, streamlining manufacturing and enhancing film purity. researchgate.net The volatility and reactivity of compounds like titanium tetranitrate are essential for these applications, enabling the low-temperature synthesis of high-permittivity (high-κ) dielectric oxides, which are critical components in next-generation microelectronics such as metal-oxide-semiconductor field effect transistors. researchgate.net
Historical Development of Titanium Iv Nitrate Research
Anhydrous this compound Synthesis Routes
The synthesis of anhydrous this compound, a colorless and volatile solid, necessitates strictly moisture-free conditions due to its high sensitivity to hydrolysis. sciencemadness.orghandwiki.org This material sublimes readily and is soluble in nonpolar solvents like carbon tetrachloride. sciencemadness.orghandwiki.orgontosight.ai
The most established method for preparing anhydrous this compound involves the nitration of titanium(IV) halides, particularly titanium(IV) chloride (TiCl₄). wikipedia.orghandwiki.org This is achieved by reacting TiCl₄ with a powerful nitrating agent, most commonly dinitrogen pentoxide (N₂O₅). sciencemadness.orgwikipedia.orghandwiki.org The reaction proceeds as follows:
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂ handwiki.org
An alternative nitrating agent that can be used is chlorine nitrate (ClNO₃). wikipedia.org Another reported, though less common, synthesis involves the reaction of titanium tetrachloride with silver nitrate (AgNO₃) in an organic solvent. ontosight.ai
Table 1: Synthesis Reactions for Anhydrous this compound
| Reactants | Nitrating Agent | Reaction Equation | Reference |
| Titanium(IV) chloride (TiCl₄) | Dinitrogen pentoxide (N₂O₅) | TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂ | handwiki.org |
| Titanium(IV) chloride (TiCl₄) | Chlorine nitrate (ClNO₃) | TiCl₄ + 4 ClNO₃ → Ti(NO₃)₄ + 4 Cl₂ | wikipedia.org |
| Titanium(IV) chloride (TiCl₄) | Silver nitrate (AgNO₃) | TiCl₄ + 4 AgNO₃ → Ti(NO₃)₄ + 4 AgCl | ontosight.ai |
While the dinitrogen pentoxide route is well-established, emerging strategies focus on improving the safety and practicality of the synthesis. One such approach involves the in situ generation of the N₂O₅ reagent, which avoids the need to handle and store the highly reactive pure substance. A method developed for the synthesis of hafnium nitrate, which can be adapted for titanium, involves reacting fuming nitric acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to produce N₂O₅ gas, which is then directly reacted with the metal halide. google.com
P₂O₅ + HNO₃ (fuming) → N₂O₅ (g) google.com
This gaseous N₂O₅ is then passed over cooled hafnium tetrachloride, and a similar setup could be employed for titanium tetrachloride. google.com This strategy simplifies the experimental apparatus and enhances the safety of the procedure.
Hydrated Titanium Nitrate Formation and Isolation
Hydrated forms of titanium nitrate are typically produced through reactions in aqueous nitric acid. sciencemadness.orgwikipedia.orghandwiki.org The resulting products are often described as ill-defined species or as the nitrate salt of the aquo complex [Ti(H₂O)₆]³⁺. wikipedia.orgwikiwand.com Crucially, the anhydrous form cannot be recovered from these hydrates by heating, as this leads to thermal decomposition into titanium dioxide (TiO₂). sciencemadness.orgsciencemadness.org
The direct dissolution of titanium dioxide (TiO₂) in nitric acid is challenging due to the inertness of most crystalline forms of TiO₂. sciencemadness.org However, dissolving TiO₂ in concentrated (68%) nitric acid can produce hydrated titanium(IV) nitrate, sometimes specified as Ti(NO₃)₄·4H₂O, which is suitable for applications like sol-gel synthesis. researchgate.net
A more effective method involves using a more reactive precursor, such as freshly prepared hydrated titanium dioxide or titanium hydroxide (B78521) (Ti(OH)₄). sciencemadness.org A common procedure involves the following steps:
Precipitation of hydrated titanium dioxide from a solution of a titanium salt, such as titanyl sulfate (B86663) (TiOSO₄) or titanium(IV) chloride (TiCl₄), using a base like ammonia. sciencemadness.orggoogle.com
The precipitate is thoroughly washed to remove byproduct ions. google.com
The freshly prepared and washed precipitate is then dissolved in nitric acid to form an aqueous solution of titanium nitrate. sciencemadness.orggoogle.com It is essential to use the precipitate immediately after preparation, as it "ages" quickly, converting to the much less soluble TiO₂. sciencemadness.org
For instance, orthotitanic acid (H₄TiO₄) can be prepared and then dissolved in nitric acid to yield a titanium nitrate solution. nih.gov
The precise nature and hydration state of the titanium nitrate species in solution are heavily dependent on the reaction conditions. The dissolution of anhydrous Ti(NO₃)₄ in water is an irreversible process that yields hydrated forms. sciencemadness.org
The concentration of nitric acid plays a significant role. As mentioned, concentrated nitric acid is used to prepare solutions of what is reported to be this compound tetrahydrate. researchgate.net In other preparations, more dilute nitric acid is used to dissolve hydrated titania precipitates. google.com The resulting aqueous products are complex and often referred to as "titanyl nitrate," implying the presence of the TiO²⁺ cation, particularly in less acidic solutions. sciencemadness.org The complexity arises from the high charge density of the Ti⁴⁺ ion, which makes it extremely prone to hydrolysis, forming various oxo- and hydroxo-bridged species in water. sciencemadness.org Therefore, controlling the hydration state to isolate a single, well-defined crystalline hydrate (B1144303) is difficult, and often the goal is to produce a solution for further use. researchgate.net
Optimization of Reaction Parameters for this compound Production
Optimizing the synthesis of titanium nitrate focuses on maximizing yield, purity, and process safety. The parameters differ significantly between anhydrous and hydrated production routes.
For anhydrous this compound , the critical parameter is the rigorous exclusion of moisture to prevent hydrolysis. handwiki.orgwikipedia.org The choice of solvent can also influence reaction speed; using dinitrogen tetroxide (N₂O₄) as a solvent for the reaction of a metal fluoride (B91410) with N₂O₅ has been shown to accelerate the synthesis of other metal nitrates. cdnsciencepub.com
For the production of hydrated titanium nitrate solutions, particularly for industrial applications, key parameters have been defined to control the process. A patented method outlines specific molar ratios and temperature ranges for producing titanyl nitrate solutions from titanyl sulfate. google.com
Table 2: Optimized Parameters for Hydrated Titanyl Nitrate Solution Preparation
| Parameter | Value/Range | Purpose | Reference |
| Reaction Temperature | Room Temperature to 80 °C | Control precipitation and dissolution | google.com |
| Molar Ratio (Ammonia:Titanium) | 4.0:1.0 to 8.0:1.0 | Ensure complete precipitation of hydrated titania | google.com |
| Molar Ratio (HNO₃:Titanium) | 4.0:1.0 to 4.5:1.0 | Achieve complete dissolution of the precipitate | google.com |
| Drip Time (Ammonia addition) | 0.5 - 6 hours | Control particle size and reactivity of precipitate | google.com |
A significant challenge in synthesizing titanium nitrate from titanium(IV) chloride is the contamination of the final product with chlorides, which are detrimental in applications such as high-performance ceramics. google.com An optimization strategy to produce low-chloride aqueous solutions of titanyl nitrate involves using an excess of nitric acid (60-100% by weight) and/or hydrogen peroxide during the reaction. google.comgoogle.com This oxidizes the byproduct hydrochloric acid (HCl) to chlorine gas (Cl₂), which can be easily removed from the reaction mixture. google.comgoogle.com This process can reduce the residual chloride content to less than 200 ppm. google.com
An in-depth examination of the preparative chemistry of this compound, with a specific focus on the methods for its purification and isolation, is crucial for understanding its properties and applications. This article delves into the synthetic methodologies and the subsequent techniques employed to ensure the high purity of this volatile binary transition metal nitrate.
Advanced Structural Elucidation and Spectroscopic Characterization of Titanium Tetranitrate
Crystallographic Analysis of Titanium Tetranitrate
The solid-state structure of this compound has been meticulously determined through single-crystal X-ray diffraction, revealing a well-defined molecular arrangement.
Unit Cell Parameters and Space Group Determination
This compound crystallizes in the monoclinic system. wikipedia.org The unit cell is defined by the following parameters:
| Parameter | Value |
| a | 7.80 ± 0.01 Å |
| b | 13.57 ± 0.01 Å |
| c | 10.34 ± 0.02 Å |
| β | 125.0° ± 0.2° |
| Space Group | P2₁/c |
| Z | 4 |
This table presents the unit cell parameters and the space group for this compound.
The determination of the space group as P2₁/c indicates a centrosymmetric arrangement of the molecules within the crystal lattice. The unit cell contains four Ti(NO₃)₄ molecules (Z=4).
Coordination Environment of the Titanium Center
In the crystalline state, the central titanium atom is eight-coordinate. This is achieved through the bonding of four bidentate nitrate (B79036) ligands. The arrangement of these four ligands around the titanium center results in a flattened tetrahedral geometry, conforming to D₂d point group symmetry. This high coordination number is a significant feature of the molecular structure of this compound.
Ligand Conformation and Bidentate Coordination of Nitrate Groups
Each of the four nitrate groups in the Ti(NO₃)₄ molecule acts as a symmetrical bidentate ligand. This means that two oxygen atoms from each nitrate group are bonded to the central titanium atom. This bidentate coordination is a key aspect of the molecule's structure and influences its vibrational properties.
The dimensions of the coordinated nitrate groups show significant differences from those of a free nitrate ion. The N-O bond lengths are not equivalent. The average distance for the N-O bonds where the oxygen atoms are coordinated to the titanium atom is 1.292 ± 0.008 Å. In contrast, the terminal N-O bonds, where the oxygen is not involved in coordination, have an average length of 1.185 ± 0.004 Å. This difference in bond lengths is indicative of the strong covalent character of the Ti-O bond and the redistribution of electron density within the nitrate ligand upon coordination.
Vibrational Spectroscopic Investigations of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the bonding and molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis of Nitrate Vibrational Modes
The infrared spectrum of this compound is characterized by a particularly strong absorption band at 1635 cm⁻¹. wikipedia.org This high-frequency band is assigned to the stretching vibration of the terminal N-O bonds of the bidentate nitrate groups. The unusually high frequency of this mode is consistent with the short N-O bond length observed in the crystallographic analysis and suggests a significant degree of double bond character. This strong absorption is a distinctive feature in the IR spectrum of this compound and is indicative of the coordinated nature of the nitrate ligands. Further analysis of the IR spectrum would reveal other vibrational modes associated with the nitrate groups, including symmetric stretches and bending modes, which are expected to appear at lower frequencies.
Raman Spectroscopy for Molecular Structure Confirmation
While detailed experimental Raman spectra for this compound are not widely available in the literature, the principles of vibrational spectroscopy and the known molecular structure allow for a theoretical prediction of its Raman activity. Given the D₂d symmetry of the Ti(NO₃)₄ molecule, group theory predicts a specific set of Raman active vibrational modes.
For a molecule with D₂d symmetry, the vibrational modes can be classified under the irreducible representations A₁, B₁, B₂, and E. The selection rules for Raman spectroscopy dictate that vibrational modes transforming as one of these irreducible representations will be Raman active. Therefore, it is expected that the Raman spectrum of this compound would exhibit distinct peaks corresponding to the symmetric and asymmetric stretching and bending modes of the bidentate nitrate ligands, as well as vibrations involving the Ti-O bonds. The observation of these predicted Raman active modes would provide further confirmation of the flattened tetrahedral structure of the molecule in the solid state and complement the data obtained from infrared spectroscopy.
Electronic Structure Characterization of this compound
The electronic structure of this compound is crucial for understanding its reactivity and bonding characteristics. Spectroscopic techniques such as Photoelectron Spectroscopy (PES) and X-ray Absorption Spectroscopy (XAS) provide direct probes of the electronic energy levels within the molecule.
Photoelectron Spectroscopy (PES) Studies
For titanium, the Ti 2p region is of primary interest. In a tetravalent state (Ti(IV)), as expected in this compound, the Ti 2p3/2 peak would appear at a binding energy characteristic of this oxidation state. For comparison, in titanium dioxide (TiO₂), the Ti 2p3/2 peak is typically observed around 458.5 eV. The spin-orbit splitting between the Ti 2p3/2 and Ti 2p1/2 peaks is an important parameter and is generally around 5.7 eV for Ti(IV) compounds.
The nitrogen N 1s binding energy in the nitrate group is also a key indicator of the chemical environment. In inorganic nitrates, the N 1s binding energy is typically found in the range of 407-408 eV. This high binding energy is indicative of the high oxidation state of nitrogen in the nitrate anion.
The oxygen O 1s spectrum would be expected to show a primary peak associated with the nitrate ligands. The binding energy for oxygen in a nitrate group is typically around 533 eV.
It is important to note that these values are estimates based on analogous compounds. Actual experimental values for this compound could be influenced by the specific coordination environment and the covalent character of the Ti-O bonds.
Table 1: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Reference Compound(s) |
|---|---|---|---|
| Titanium | Ti 2p₃/₂ | ~458.5 - 459.5 | TiO₂ |
| Titanium | Ti 2p₁/₂ | ~464.2 - 465.2 | TiO₂ |
| Nitrogen | N 1s | ~407.0 - 408.0 | Inorganic Nitrates |
| Oxygen | O 1s | ~532.0 - 533.0 | Inorganic Nitrates |
Note: These are predicted values and await experimental verification.
X-ray Absorption Spectroscopy (XAS) for Electronic State Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of a specific element within a compound. acs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the absorbing atom.
For this compound, the Ti K-edge XANES spectrum would be of particular interest. The position of the absorption edge is sensitive to the oxidation state of the titanium atom. For Ti(IV) compounds, the edge is found at higher energies compared to Ti(III) or lower oxidation states. The pre-edge features in the Ti K-edge spectrum are particularly informative about the coordination environment. For a tetrahedral or highly distorted octahedral geometry, which is plausible for this compound, the pre-edge peak, corresponding to the 1s → 3d transition, is expected to be relatively intense due to the increased p-d orbital mixing.
The Nitrogen K-edge XAS can provide insights into the electronic structure of the nitrate ligands. Studies on aqueous nitrate ions have identified transitions corresponding to the N 1s electron being excited into unoccupied π* and σ* molecular orbitals of the NO₃⁻ group. researchgate.netnih.govescholarship.org A prominent peak corresponding to the 1s → π* transition is a characteristic feature of the nitrate ion's XAS spectrum. researchgate.netnih.gov
While specific XAS data for solid this compound is not available, the analysis of related materials suggests that a combination of Ti K-edge and N K-edge XAS would be highly valuable in elucidating the electronic structure and bonding in this compound.
Table 2: Anticipated Features in the XAS Spectrum of this compound
| Edge | Spectral Region | Expected Feature | Information Provided |
|---|---|---|---|
| Ti K-edge | Pre-edge | Potentially intense peak | Coordination geometry (tetrahedral vs. octahedral) |
| Ti K-edge | Edge | Position at higher energy | Confirmation of Ti(IV) oxidation state |
| N K-edge | Near-edge | 1s → π* transition | Electronic structure of the nitrate ligand |
| N K-edge | Near-edge | 1s → σ* transitions | Details of the N-O bonding |
Note: The exact energies and intensities of these features would need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Related Titanium-Nitrate Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. However, the application of NMR to the study of titanium compounds, including this compound, presents significant challenges. Titanium has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti, both of which are quadrupolar nuclei with low natural abundance and low gyromagnetic ratios. huji.ac.il These properties lead to low sensitivity and broad spectral lines, making them difficult to observe with high resolution. huji.ac.il
Due to these intrinsic difficulties, there is a scarcity of NMR studies on titanium-nitrate species in the literature. The majority of titanium NMR research has focused on more symmetric and stable compounds, such as titanates and some organometallic complexes. diva-portal.orgresearchgate.net
For a hypothetical NMR study of a titanium-nitrate species, one would be interested in the ⁴⁷Ti/⁴⁹Ti and ¹⁴N/¹⁵N chemical shifts and coupling constants. The titanium chemical shift would be highly sensitive to the coordination number and the nature of the ligands. For a Ti(IV) center, a wide range of chemical shifts is possible depending on the specific geometry and ligand set.
Nitrogen NMR (¹⁴N or ¹⁵N) could, in principle, provide information about the nitrate ligands. ¹⁴N NMR is complicated by a large quadrupole moment, leading to very broad signals. ¹⁵N NMR, while offering sharper lines, suffers from a very low natural abundance (0.37%), often requiring isotopic enrichment. The ¹⁵N chemical shift of the nitrate group is expected to be in a region characteristic of highly oxidized nitrogen.
Given the experimental challenges, solid-state NMR techniques might be more suitable for characterizing solid this compound. Techniques such as Magic Angle Spinning (MAS) could help to reduce the broadening effects and potentially provide structural information. However, no such studies on this compound have been reported in the reviewed literature.
Table 3: NMR Properties of Relevant Nuclei for this compound Studies
| Isotope | Natural Abundance (%) | Spin (I) | Quadrupole Moment (Q/fm²) | Relative Sensitivity (vs. ¹H) |
|---|---|---|---|---|
| ⁴⁷Ti | 7.44 | 5/2 | +29.1 | 2.09 x 10⁻³ |
| ⁴⁹Ti | 5.41 | 7/2 | +24.0 | 3.77 x 10⁻³ |
| ¹⁴N | 99.63 | 1 | +2.044 | 1.01 x 10⁻³ |
| ¹⁵N | 0.37 | 1/2 | 0 | 1.04 x 10⁻³ |
Chemical Reactivity and Transformation Pathways of Titanium Tetranitrate
Reactivity with Organic Substrates and Hydrocarbons
Titanium tetranitrate, Ti(NO₃)₄, exhibits significant reactivity towards a variety of organic substrates, functioning as a potent nitrating agent and a versatile catalyst. Its anhydrous form is particularly reactive, readily engaging with both aromatic and aliphatic hydrocarbons. webqc.orgwikipedia.org
The most well-documented reaction of this compound is the nitration of aromatic compounds. In a nonpolar solvent such as carbon tetrachloride, it efficiently nitrates simple aromatic compounds at room temperature, yielding the corresponding nitroaromatics in good yields. rsc.org A notable characteristic of this reaction is its unusual selectivity. The reaction displays low intermolecular selectivity, meaning it does not discriminate significantly between different aromatic substrates of varying reactivity. However, it exhibits high intramolecular selectivity, leading to specific isomer distributions in the products. rsc.org For instance, the nitration of toluene (B28343) with this compound produces a higher proportion of ortho-nitrotoluene compared to typical nitrating agents. This distinct reactivity profile suggests a unique reaction mechanism that differs from classical electrophilic aromatic substitution. rsc.org
The reaction is proposed to proceed through at least three stages, with a special mechanism accounting for the observed selectivity. rsc.org While the precise nature of the nitrating species is a subject of investigation, the reaction demonstrates the utility of this compound as a nitrating agent under mild conditions.
Beyond aromatic nitration, anhydrous this compound is known to be highly reactive towards other organic compounds, including alkanes such as n-dodecane, and other substrates like p-dichlorobenzene, anisole, and biphenyl. webqc.orgwikipedia.org The reactions with these substrates often lead to oxidation or nitration products, highlighting the strong oxidizing nature of the compound.
Furthermore, this compound has been identified as an effective catalyst in organic synthesis, particularly for esterification and polymerization reactions. nbinno.com Its Lewis acidic nature allows it to activate carbonyl groups, facilitating nucleophilic attack by alcohols in esterification processes. In polymerization, it can act as an initiator or catalyst, promoting the formation of polymer chains.
Table 1: Isomer Distribution in the Nitration of Aromatic Compounds with this compound in Carbon Tetrachloride
| Aromatic Substrate | % Ortho | % Meta | % Para |
|---|---|---|---|
| Toluene | 68 | 3 | 29 |
| Chlorobenzene | 45 | 0 | 55 |
| Bromobenzene | 40 | 0 | 60 |
| Iodobenzene | 42 | 0 | 58 |
Hydrolytic Behavior and Aqueous Solution Chemistry of this compound
This compound is highly susceptible to hydrolysis. wikipedia.org The anhydrous solid is hygroscopic and readily reacts with water, even atmospheric moisture, to form ill-defined hydrates. wikipedia.org This reactivity is a consequence of the high positive charge density on the titanium(IV) center, which makes it a strong Lewis acid and highly prone to coordination by water molecules.
The hydrolysis process involves the displacement of the nitrate (B79036) ligands by water molecules. The initial step is likely the coordination of water to the titanium center, followed by the elimination of nitric acid and the formation of titanium-hydroxy (Ti-OH) species. These hydroxy species are unstable and readily undergo condensation reactions, forming Ti-O-Ti oxo-bridges. This process continues, leading to the formation of polynuclear titanium oxo-hydroxide species and ultimately precipitating hydrated titanium dioxide (TiO₂·nH₂O).
The aqueous solution chemistry of titanium(IV) is complex and dominated by these hydrolysis and polymerization reactions. The dissolution of titanium compounds, including what is referred to as "titanium nitrate," in nitric acid produces hydrated titanium species. wikipedia.org It is important to note that the simple Ti(NO₃)₄ molecule does not exist as such in aqueous solutions. Instead, it is converted into various aquo-hydroxy-nitrato complexes of titanium(IV). The exact nature of these species depends on factors such as the concentration of titanium, the pH of the solution, and the presence of other coordinating anions.
Due to its rapid hydrolysis, preparing anhydrous this compound requires strictly anhydrous conditions. The hydrated forms, which result from the dissolution of titanium or its oxides in nitric acid, cannot be dehydrated to the anhydrous tetranitrate by heating, as this would promote further condensation and decomposition to titanium dioxide. researchgate.net
Complexation Chemistry of this compound with Donor Ligands
As a potent Lewis acid, the titanium(IV) center in this compound readily interacts with Lewis bases (donor ligands) to form coordination complexes or adducts. While the nitrate ligands are themselves coordinated to the titanium, they can be either partially or fully displaced by stronger donor ligands.
The coordination chemistry of titanium(IV) is extensive, and it forms stable complexes with a wide variety of ligands containing oxygen, nitrogen, and other donor atoms. Although specific studies on the complexation chemistry of pre-formed this compound are not abundant, the principles of titanium(IV) coordination chemistry suggest that it would react with Lewis bases to form adducts. For example, reactions with bidentate diphosphines and diamines have been shown to form monomeric Lewis acid-base adducts with other titanium(IV) precursors. nih.gov
In such reactions, the donor ligand coordinates to the titanium center, expanding its coordination number. The resulting complexes can exhibit various geometries, with octahedral being common for six-coordinate titanium(IV). The nitrate groups in these complexes can remain coordinated in a monodentate or bidentate fashion, or they can be displaced into the outer coordination sphere as counter-ions, depending on the strength and stoichiometry of the incoming ligand. The formation of these complexes can significantly modify the reactivity and solubility of the titanium species.
Redox Transformation Mechanisms of this compound
The dominant oxidation state of titanium in its compounds is +4, and this is the oxidation state in this compound. docbrown.info The electronic configuration of Ti(IV) is [Ar]3d⁰, which means it has no d-electrons to participate in redox reactions in the same way as many other transition metals. Consequently, the Ti(IV) state is generally stable and not easily reduced.
Electrochemical studies of various titanium(IV) species in nonaqueous solvents have shown that the reduction of Ti(IV) to lower oxidation states, such as Ti(III) or Ti(II), is possible but often occurs at very negative potentials. cdc.gov The reduction of Ti(IV) complexes to Ti(III) has been demonstrated to be a straightforward process in some systems. unt.edu However, further reduction to the metallic state is more challenging.
Specific electrochemical data for this compound is scarce. However, based on the general redox chemistry of titanium(IV), it is expected that the reduction of the Ti(IV) center in this compound would require a strong reducing agent and occur at a low electrochemical potential. Studies on the redox potentials of Ti(IV) complexes in biological contexts suggest that the Ti(IV)/Ti(III) reduction is not accessible by common biological reducing agents, with a predicted redox potential of around -900 mV versus the normal hydrogen electrode. nih.gov This indicates a high thermodynamic barrier to the reduction of the Ti(IV) center.
Decomposition Kinetics and Mechanistic Studies of Titanium Tetranitrate
Thermal Decomposition Pathways and Product Evolution
The thermal decomposition of titanium tetranitrate ultimately yields titanium dioxide. The characteristics of the final TiO2 product are highly dependent on the conditions of the decomposition process, such as temperature and the presence of additives.
Studies have shown that the thermal treatment of this compound leads to the formation of spherical TiO2 nanoparticles. The specific crystalline phase of the TiO2 is influenced by the decomposition temperature. For instance, at a temperature of 700°C, a mixture of both anatase and rutile phases of TiO2 can be obtained. researchgate.netdoaj.org The temperature also plays a crucial role in determining the size of the resulting nanoparticles; lower decomposition temperatures generally result in the formation of smaller particles. researchgate.netdoaj.org
Detailed mechanistic studies specifically outlining the gas-phase decomposition of this compound are not extensively documented in publicly available literature. However, based on the general behavior of volatile metal nitrates, a plausible decomposition pathway can be hypothesized. The process likely begins with the sublimation of the volatile Ti(NO3)4 solid. In the gas phase, the molecule is expected to undergo a series of reactions initiated by the cleavage of a titanium-oxygen bond or a nitrogen-oxygen bond.
A probable initial step is the homolytic cleavage of the O-NO2 bond, a common pathway in the decomposition of nitrate (B79036) esters. uri.edu This would lead to the formation of a titanium oxynitrate radical and nitrogen dioxide (NO2).
Ti(NO3)4 (g) → •Ti(NO3)3O (g) + NO2 (g)
Subsequent steps would involve the progressive loss of nitrate groups, likely through the release of further NO2 or other nitrogen oxides (NOx) and oxygen (O2), leading to the eventual formation of solid TiO2. The complex series of reactions in the gas phase would ultimately result in the nucleation and growth of TiO2 particles.
In the condensed phase, the decomposition mechanism is influenced by intermolecular interactions and the presence of atmospheric components, such as water vapor. This compound is hygroscopic and reacts with water. doaj.org Therefore, a key step in its condensed-phase decomposition often involves hydrolysis, which can precede or occur concurrently with thermal degradation.
One proposed reaction involves the interaction with water to form titanyl nitrate, TiO(NO3)2. researchgate.net
Ti(NO3)4 (s) + H2O (g) → TiO(NO3)2 (s) + 2HNO3 (g)
TiO(NO3)2 (s) → TiO2 (s) + 2NO2 (g) + ½ O2 (g)
The decomposition in the condensed phase is a complex process involving multiple solid-state transformations, ultimately yielding the stable titanium dioxide crystalline structure.
Kinetic Modeling of this compound Decomposition
Kinetic modeling of decomposition reactions provides quantitative insights into the reaction rates and the energy barriers involved. This is typically achieved through thermogravimetric analysis (TGA), where the mass of a sample is monitored as a function of temperature.
Kinetic parameters for solid-state reactions can be determined using either isothermal or non-isothermal methods.
Isothermal Analysis: In this method, the sample is heated to a specific constant temperature, and the mass loss over time is recorded. By performing experiments at several different temperatures, the rate constants can be determined, and a kinetic model can be fitted to the data. This approach allows for a detailed understanding of the reaction mechanism at a constant temperature.
Non-Isothermal Analysis: This more common method involves heating the sample at a constant rate (e.g., 5, 10, 15 °C/min) and recording the mass loss as a function of temperature. Data from several experiments at different heating rates can be analyzed using various model-free (isoconversional) or model-fitting methods to determine the kinetic parameters. bath.ac.uktainstruments.com Model-free methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often preferred as they calculate the activation energy without assuming a specific reaction model. bibliotekanauki.pl
While these are standard techniques for characterizing thermal decomposition, specific TGA curves and detailed kinetic models for this compound are not readily found in published literature.
The activation energy (Ea) is a crucial kinetic parameter representing the minimum energy required to initiate the decomposition reaction. It is a key indicator of the thermal stability of a compound. For non-isothermal TGA data, the activation energy can be calculated from the shift in the decomposition temperature with different heating rates. bath.ac.uk
For example, the Kissinger method uses the peak decomposition temperature from Differential Thermal Analysis (DTA) or Differential Thermogravimetry (DTG) curves at various heating rates to calculate Ea. Isoconversional methods calculate Ea as a function of the degree of conversion (α), providing insight into the complexity of the reaction mechanism.
Although specific values for this compound are not available, the table below illustrates typical activation energies for the decomposition of other energetic materials, determined by non-isothermal kinetic analysis, to provide context on the range of values for such compounds.
| Compound | Method | Activation Energy (Ea) (kJ/mol) |
| C4 Explosive | KAS (modified) | 207.1 ± 17.3 |
| C4 Explosive | Kissinger | 241 |
| TNPDU | Isoconversional | 141.72 |
| Titanium Hydride | Isothermal HTXRD | 63 ± 6 |
This table is for illustrative purposes to show typical values for other materials and does not represent data for this compound.
Influence of Microstructural Features and Interfacial Interactions on Decomposition Rate
The rate of decomposition of a solid-state material like this compound can be significantly influenced by its physical properties and the presence of external agents.
Interfacial interactions, particularly with additives, can also alter the decomposition pathway and kinetics. Research has shown that the addition of an organic additive (activator OP9) during the decomposition of this compound affects the morphology of the final TiO2 product, leading to smaller spherical particles. researchgate.netdoaj.org This suggests that the additive influences the nucleation and growth process, likely by modifying the surface energy or by creating a template for particle formation. Such interactions at the interface between the decomposing solid and the additive can alter the reaction mechanism and, consequently, the decomposition rate.
The thermal decomposition of titanium (IV) nitrate, Ti(NO₃)₄, is a critical aspect of its chemistry, particularly in its application as a precursor for the synthesis of titanium-based materials. researchgate.netnbinno.com The process involves the breakdown of the compound upon heating to yield titanium dioxide (TiO₂) and nitrogen dioxide (NO₂). wikipedia.orgsciencemadness.org This decomposition pathway is a key reaction in the production of high-purity titanium dioxide nanoparticles. researchgate.net
The thermal decomposition of this compound has been observed to occur over a range of temperatures. Studies have shown that the morphology and phase of the resulting titanium dioxide particles are dependent on the decomposition temperature. For instance, spherical TiO₂ nanoparticles composed of both anatase and rutile phases can be obtained when the decomposition is carried out at 700°C. researchgate.net The size of these spherical particles has been noted to decrease at lower decomposition temperatures. researchgate.net
The following table summarizes the observed characteristics of the solid product, titanium dioxide, obtained from the thermal decomposition of this compound at various temperatures.
| Decomposition Temperature (°C) | Resulting Solid Product | Observed Particle Morphology/Phase |
|---|---|---|
| 200 | Titanium Dioxide (TiO₂) | Nanoparticles |
| 300 | Titanium Dioxide (TiO₂) | Nanoparticles |
| 400 | Titanium Dioxide (TiO₂) | Nanoparticles |
| 600 | Titanium Dioxide (TiO₂) | Nanoparticles |
| 700 | Titanium Dioxide (TiO₂) | Spherical nanoparticles of anatase and rutile phases |
Strategies for Enhancing Thermal Stability of this compound Systems
The thermal stability of metal nitrates is influenced by factors such as the charge density of the metal cation. mdpi.com Generally, a lower charge density on the cation leads to greater thermal stability of the corresponding nitrate. mdpi.com However, specific strategies for enhancing the thermal stability of this compound are not well-documented in the scientific literature.
Research into the thermal decomposition of this compound has indicated that the addition of certain organic additives can influence the characteristics of the decomposition products. For example, the presence of the activator OP9 during the thermal decomposition of this compound has been shown to result in smaller spherical particles of titanium dioxide. researchgate.net While this demonstrates an influence on the outcome of the decomposition process, it does not directly address the enhancement of the thermal stability of the initial this compound compound.
Further research is required to identify and validate specific methods for increasing the thermal stability of this compound systems, which could be crucial for controlling its reactivity and expanding its applications.
Theoretical and Computational Chemistry Approaches to Titanium Tetranitrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study titanium compounds, providing valuable data on their electronic properties and reactivity.
DFT calculations have been instrumental in understanding the electronic properties of titanium in its various phases. shirazu.ac.ir By applying methods like the full potential augmented plane wave plus local orbital (FLAPW+lo) with the generalized gradient approximation (GGA), researchers can determine the stability and electronic characteristics of different titanium allotropes. shirazu.ac.irresearchgate.net For instance, studies have shown that the omega phase of titanium is more stable than the alpha and beta phases. shirazu.ac.irresearchgate.net Such fundamental calculations are crucial for building accurate models of more complex titanium-containing molecules.
When applied to titanium compounds, DFT can elucidate the nature of bonding and reactivity. For example, in studies of titanium nitride (TiN), DFT has been used to investigate bulk and surface properties, testing various exchange-correlation functionals like Perdew-Wang 1991 (PW91), Perdew-Burke-Ernzerhof (PBE), and revised PBE (RPBE) to accurately model surface energies and hydrogen adsorption. aps.org In the context of titanium tetranitrate, understanding the interaction between titanium and the nitrate (B79036) ligands is key. DFT studies on related systems, such as the nitrate reduction reaction on TiO₂ surfaces, reveal reaction pathways and the role of the titanium center in facilitating chemical transformations. mdpi.com These calculations often employ the DFT+U method to account for the on-site coulomb correlation of localized d electrons in transition metals like titanium. mdpi.com
Geometry optimizations carried out at the B3LYP/6-311G(d) level of density functional theory are commonly used to predict the structures of titanium complexes and their reaction transition states. semanticscholar.org For this compound, such calculations help to understand its ground state electronic structure and the distribution of electron density, which are critical factors in its reactivity. rsc.org
Table 1: Selected DFT Calculation Results for Titanium-Containing Systems
| System | Method | Calculated Property | Value |
|---|---|---|---|
| Bulk Titanium | FLAPW+lo (GGA) | Phase Stability | ω phase > α phase > β phase |
| TiN Surface | DFT (GGA) | H Adsorption Energy (on Ti) | -2.88 eV |
| Zr-doped TiO₂ | DFT+U (PBE) | Ueff for Ti | 2.58 eV |
| Anatase TiO₂ | DFT | Bulk Modulus | 198.5 GPa |
Ab Initio Molecular Orbital Studies of this compound
Ab initio molecular orbital theory is a class of computational chemistry methods based on quantum chemistry that does not include any empirical or semi-empirical parameters in its equations. These methods are derived directly from theoretical principles.
The electronic ground state of tetranitratotitanium(IV), [Ti(NO₃)₄], has been calculated using an ab initio self-consistent field (SCF) molecular-orbital procedure. rsc.org This foundational study provides a detailed picture of the bonding within the molecule. A key finding from this research is the significant role of overlaps between the metal 3d orbitals and the ligand 2pσ orbitals in the metal-ligand bonding. rsc.org
The calculations revealed the specific electronic configuration of the central titanium atom in this compound. rsc.org The titanium configuration was calculated to be 3d¹·⁶ 4s⁰·² 4p⁰·², indicating substantial involvement of the d-orbitals in bonding. rsc.org Furthermore, the study showed that the primary loss of electron density from each nitrato-group is experienced by the terminal oxygen atoms (approximately 0.3 e⁻). rsc.org This information is crucial for understanding the reactivity of anhydrous metal nitrates, as it points to the specific sites most likely to be involved in chemical reactions. rsc.org
While direct ab initio studies on this compound are specific, research on simpler, related molecules provides broader context. For example, ab initio electronic structure calculations on TiH₂O and TiH₃OH, which contain Ti=O and Ti-O bonds respectively, help to understand the fundamental nature of titanium-oxygen bonding and unimolecular decomposition mechanisms. iastate.edu These studies often investigate equilibrium structures in ground and excited states and map out potential energy surfaces for various reactions, including the effects of electron correlation. iastate.edu
Force Field Development for this compound Systems
A critical component for performing large-scale MD simulations is the availability of an accurate force field, which is a set of parameters that describes the potential energy of a system of atoms or molecules. Developing a reliable force field for a novel or complex material like this compound is a significant research endeavor.
The development process typically involves fitting parameters to a "training set" of data obtained from high-accuracy quantum mechanical (QM) calculations or experimental results. lu.se For reactive systems, the ReaxFF (reactive force field) is often employed. A ReaxFF force field for the Ti-O-H system was developed by fitting parameters to a QM training set that included bond dissociation energies, angle distortions, and reaction energies between water and titanium dioxide surfaces, as well as experimental data like heats of formation and crystal structures. lu.se Similarly, a Ti/C/H/O ReaxFF force field was developed to study the decomposition of TTIP, based on existing force fields for hydrocarbons and MXene materials. ucl.ac.uk
Other types of force fields have also been developed for titanium systems. The Modified Embedded Atom Method (MEAM) is a semi-empirical force-field model that has been developed for the Ti-Al-N alloy system. nih.gov The parameters for this model were determined by optimizing its predictions against a large dataset of 0 K properties for various elemental, binary, and ternary structures. nih.gov Researchers also evaluate and compare existing force fields; a study on titanium MXenes (carbides and nitrides) assessed the reliability of several force fields, including Charge-Optimized Many-Body (COMB3), REAXFF, and MEAM, by comparing their predictions of structural and elastic properties to DFT calculations. arxiv.org The development of a specific force field for this compound would likely follow these established methodologies, requiring the generation of a comprehensive QM training set that captures the bonding, charge distribution, and reaction energetics specific to the Ti-(NO₃)₄ system.
Table 2: Examples of Force Fields Developed for Titanium-Containing Systems
| Force Field Type | System | Application |
|---|---|---|
| ReaxFF | Ti-O-H | Reactions between water and titanium dioxide |
| ReaxFF | Ti/C/H/O | Thermal decomposition of titanium tetraisopropoxide (TTIP) |
| MEAM | Ti-Al-N | Phase evolution and mechanical response in Ti-Al-N alloys |
Prediction of Spectroscopic Signatures and Vibrational Frequencies
Computational methods are frequently used to predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental spectra (e.g., from Infrared or Raman spectroscopy) to confirm molecular structures and understand bonding.
DFT calculations are a primary tool for predicting vibrational frequencies. Studies on Ti(IV) hydroxides and their clusters have optimized molecular structures and calculated their vibrational spectra at the B3LYP level of theory. researchgate.net In such studies, theoretical frequencies of specific vibrational modes (like Ti-O stretching) obtained with different basis sets are compared with available experimental data to select the most appropriate basis set for further calculations. researchgate.net This process allows for the reliable prediction of how vibrational frequencies change upon, for example, the formation of dimers or trimers. researchgate.net
For this compound, this approach can predict the characteristic vibrational frequencies associated with the TiO₄ core and the nitrate ligands. The calculations would likely distinguish between different modes of nitrate coordination (e.g., monodentate vs. bidentate) and predict shifts in N-O stretching frequencies compared to the free nitrate ion. This information is invaluable for interpreting experimental IR and Raman spectra of the compound. The analysis of predicted vibrational modes can also provide a deeper understanding of the molecule's dynamics. iphy.ac.cn By simulating the atomic motions associated with each vibrational frequency, researchers can definitively assign spectral peaks to specific bond stretches, bends, or torsions within the this compound molecule.
Advanced Catalytic Applications of Titanium Tetranitrate and Its Derivatives
Titanium Tetranitrate as an Oxidizing Agent in Organic Synthesis
Anhydrous this compound, Ti(NO₃)₄, is a powerful oxidizing agent characterized by its high reactivity. sciencemadness.org This property stems from the combination of a high-oxidation-state Ti(IV) center and four strongly oxidizing nitrate (B79036) ligands. It is a volatile, colorless solid that reacts readily with a variety of organic compounds. sciencemadness.orgwikipedia.org Its utility as an oxidant is particularly notable with nonpolar substances and hydrocarbons, which are often resistant to oxidation. sciencemadness.org
Research has shown that this compound can rapidly oxidize a range of organic substrates. sciencemadness.org The reactions are vigorous, highlighting the compound's potent oxidizing nature. This reactivity makes it a subject of interest for specialized applications where strong, anhydrous oxidizing conditions are required.
Table 1: Examples of Organic Compounds Oxidized by this compound
| Substrate Class | Specific Examples | Reference |
|---|---|---|
| Alkanes | n-Dodecane | sciencemadness.org |
| Aryl Halides | p-Dichlorobenzene | sciencemadness.org |
| Ethers | Anisole | sciencemadness.org |
| Aromatic Hydrocarbons | Biphenyl | sciencemadness.org |
Role of this compound in Polymerization Catalysis
Titanium(IV) compounds are cornerstones of polymerization catalysis, and this compound is recognized for its effectiveness in this domain. nbinno.com It can facilitate various polymerization reactions, including ring-opening polymerization and the synthesis of polyesters like poly(ethylene terephthalate) (PET). nbinno.comnih.govmdpi.com In these processes, the titanium center typically functions as a Lewis acid, activating the monomer for nucleophilic attack and subsequent chain growth. mdpi.com The performance of titanium-based catalysts is profoundly influenced by the ligands attached to the metal center, which control the catalyst's activity, selectivity, and the properties of the resulting polymer. researchgate.net
Ziegler-Natta catalysis, a cornerstone of polyolefin production, traditionally utilizes titanium halides such as titanium(III) chloride. wikipedia.org However, the active sites in these heterogeneous systems are widely understood to involve titanium(IV) species. The Cossee-Arlman mechanism, a widely accepted model for Ziegler-Natta polymerization, proposes that the reaction occurs at an octahedrally coordinated titanium ion on the catalyst surface. cardiff.ac.uk An alkyl group and a vacant coordination site are essential for monomer binding and insertion. cardiff.ac.uk
Modern Ziegler-Natta systems often employ Ti(IV) precursors, such as titanium tetra-butoxide supported on polymeric materials, which are activated by organoaluminum cocatalysts like triethylaluminium (TEA). nih.gov The cocatalyst alkylates the titanium center, generating the active Ti-C bond necessary for initiating polymerization. nih.gov
The design of the ligand framework around the titanium(IV) center is critical for controlling catalyst performance in olefin polymerization. By modifying the steric and electronic properties of the ligands, researchers can fine-tune catalyst activity, thermal stability, and the molecular weight and microstructure of the resulting polymer. mdpi.com This has led to the development of a vast array of titanium complexes with bespoke ligands for producing polyolefins with specific properties.
For instance, β-enaminoketonato and tridentate [O−N−P] ligands have been used to create highly active titanium catalysts for ethylene (B1197577) polymerization when activated with methylaluminoxane (B55162) (MAO). mdpi.com Similarly, complexes featuring anilinotropone and bulky aminopyridinato ligands have demonstrated significant activity in ethylene and propene polymerization. nih.govresearchgate.net The strategic selection of ligands allows for precise control over the polymerization process, enabling the synthesis of materials ranging from high-molecular-weight linear polyethylene (B3416737) to complex copolymers. mdpi.comacs.org
Table 2: Selected Ligand Classes for Titanium(IV)-Based Olefin Polymerization Catalysts
| Ligand Class | Example Ligand Structure/Name | Polymerization Performance | Reference(s) |
|---|---|---|---|
| Phenol Oxides | Substituted Phenol Oxides | Regulates coordination environment around the Ti center. | mdpi.com |
| β-Enaminoketonato | Chelating β-Enaminoketonato | High activity for ethylene polymerization, producing high molecular weight polymers with narrow distribution. | mdpi.com |
| Tridentate Chelates | [O−N−P] type ligands | High activity and stability in ethylene polymerization; good copolymerization ability. | mdpi.com |
| Anilinotropone | 2-(2,6-diisopropylanilino)tropone | Active catalysts for ethylene and propene polymerization. | nih.gov |
| Salicylbenzoxazole | 2-(Benzoxazol-2-yl)-6-R¹-4-R²-phenol | Zirconium analogues show high activity; titanium complexes show trace activity with MAO. | acs.org |
| Aminopyridinato | Bulky Aminopyridinato (Ap) ligands | Show attractive polymerization activities but can suffer from ligand transfer to cocatalyst. | researchgate.net |
Titanium Radical Redox Catalysis Utilizing Titanium(III/IV) Species
The Ti(III)/Ti(IV) redox couple is central to a burgeoning field of radical chemistry, providing powerful tools for organic synthesis. nih.govnih.gov Titanium(III) species, readily generated by the reduction of Ti(IV) precursors, are potent single-electron donors that can initiate radical reactions under mild conditions. usp.br This catalytic cycle leverages the accessibility of both oxidation states to promote a wide range of transformations, including C-C bond formation, reductive functionalization, and ring-opening reactions. nih.govacs.org
The formal redox potential of the Ti(IV)/Ti(III) couple is approximately +0.009 V (vs. a molar hydrogen electrode in 1 M HCl, 2 M NaCl). nih.govresearchgate.net This potential allows Ti(III) to reduce a variety of organic functional groups, generating radical intermediates. The resulting Ti(IV) species often plays a dual role as a strong Lewis acid, coordinating to substrates or intermediates to control the reaction's regio- and stereoselectivity. nih.govmdpi.com A key advantage of this system is the ability to control radical processes in an inner-sphere manner, where the radical remains associated with the titanium center, enabling high levels of catalyst control over the reaction outcome. acs.org
This methodology has been successfully applied to numerous synthetic challenges, such as the reductive opening of epoxides and the pinacol (B44631) coupling of carbonyl compounds. nih.govdntb.gov.ua The versatility and low toxicity of titanium make Ti(III)/Ti(IV) redox catalysis an attractive and sustainable strategy in modern organic synthesis. nih.govbohrium.com
Table 3: Examples of Reactions Mediated by Ti(III)/Ti(IV) Radical Redox Catalysis
| Reaction Type | Description | Reference(s) |
|---|---|---|
| Pinacol Coupling | Reductive coupling of two carbonyl compounds to form a 1,2-diol. | nih.gov |
| Reductive Epoxide Opening | Single-electron transfer from Ti(III) to an epoxide, leading to regioselective ring-opening to form a radical intermediate. | nih.govmdpi.com |
| Nucleophilic Radical Additions | Addition of radicals to imines and other electrophiles, facilitated by the Lewis acidity of Ti(IV). | nih.gov |
| Arylative Amination | Ti(III) promotes aryldiazonium salt decomposition to an aryl radical, while Ti(IV) facilitates in situ aldimine formation and subsequent radical attack. | mdpi.com |
| Radical Redox-Relay | A catalytic strategy where the titanium catalyst promotes sequential electron-transfer and bond-forming/cleaving events. | acs.org |
Supported this compound Catalysts for Heterogeneous Reactions
Immobilizing homogeneous catalysts onto solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. Titanium-based catalysts are frequently supported on various inorganic oxides to enhance their stability and facilitate their separation from reaction products. nih.gov Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titanium dioxide (TiO₂), chosen for their high surface area, thermal stability, and tunable surface chemistry. nih.govresearchgate.net
While specific examples of supported this compound are not extensively detailed in the literature, the principles are well-established through studies of other titanium(IV) precursors. For instance, treating dehydrated silica with tetrakis(dimethylamido)titanium, Ti(NMe₂)₄, yields a surface-grafted species with a single O-Si-Ti linkage, which is a competent catalyst for C-N bond-forming reactions like hydroamination. rsc.org Similarly, grafting tetrakis-neopentyl titanium onto silica, alumina, or silica-alumina creates well-defined supported organometallic species that can be converted to active catalysts for epoxidation and polymerization reactions. researchgate.net
Titanium nitride (TiN) has also been explored as a catalyst support material. acs.org Its excellent stability and electronic properties can enhance the catalytic activity of supported metals through synergistic effects. acs.org Furthermore, the surface of materials like titanium nitride can be engineered to create "frustrated Lewis pairs," consisting of a Lewis acidic titanium site and a Lewis basic amine site, which can activate small molecules like CO₂ for heterogeneous photoreduction. nih.gov These studies underscore the potential for creating advanced heterogeneous catalysts by anchoring titanium species, including potentially reactive precursors like this compound, onto high-surface-area materials.
Table 4: Examples of Supported Titanium Catalysts for Heterogeneous Reactions
| Titanium Precursor | Support Material | Catalytic Application | Reference(s) |
|---|---|---|---|
| Ti(NMe₂)₄ | Dehydrated Silica (SiO₂) | Alkyne hydroamination, iminoamination, guanidine (B92328) synthesis. | rsc.org |
| Ti(neopentyl)₄ | Alumina (Al₂O₃) | Epoxidation of 1-octene, depolymerization of waxes, ethylene polymerization. | researchgate.net |
| Ti(neopentyl)₄ | Silica (SiO₂) | Comparison for ethylene polymerization and other reactions. | researchgate.net |
| General Metal Oxides | Titanium Dioxide (TiO₂) | General support for various reduction and oxidation reactions due to strong metal-support interaction. | nih.gov |
| N/A (TiN as support) | Titanium Nitride (TiN) | Used as a support for Nickel (Ni) in the hydrogenolysis of aryl ethers. | acs.org |
Applications in Advanced Materials Engineering and Chemical Analysis
Titanium Tetranitrate as a Precursor for Titanium Dioxide Nanomaterials
This compound serves as a valuable precursor for the synthesis of titanium dioxide (TiO2) nanomaterials. Its decomposition characteristics allow for the formation of high-purity TiO2, a material with significant technological applications in areas such as photocatalysis, sensors, and solar cells. The use of this compound offers a pathway to creating nanostructured forms of TiO2, including nanoparticles and thin films, with controlled properties.
The synthesis of titanium dioxide (TiO2) nanoparticles and thin films from titanium-containing precursors is a widely researched area due to the versatile applications of these materials. While specific studies detailing the use of this compound are not abundant in open literature, the general principles of synthesis can be inferred from processes using analogous volatile titanium precursors like titanium tetrachloride (TiCl4) and titanium isopropoxide.
Nanoparticle Synthesis: TiO2 nanoparticles can be produced through gas-phase reactions where the precursor is vaporized and then decomposed or reacted with an oxygen source. The volatile nature of this compound makes it a candidate for such processes. The thermal decomposition of this compound yields titanium dioxide and nitrogen oxides. nih.gov This process, if carried out under controlled conditions of temperature, pressure, and residence time, can lead to the nucleation and growth of nanoparticles with specific size distributions.
Thin Film Deposition: Chemical Vapor Deposition (CVD) is a common technique for producing high-quality thin films. In a typical CVD process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate, forming a thin film of the desired material. mdpi.comjca.edu.vnresearchgate.net this compound's volatility suggests its potential use in CVD for depositing TiO2 thin films. The substrate temperature and precursor concentration are critical parameters that control the film's growth rate, microstructure, and properties.
The following table summarizes common methods for the synthesis of TiO2 nanomaterials, which are applicable to volatile precursors like this compound.
| Synthesis Method | Precursor Type | Product Form | Key Parameters |
| Gas-Phase Synthesis/Pyrolysis | Volatile (e.g., TiCl4, Titanium Isopropoxide) | Nanoparticles | Temperature, Pressure, Residence Time, Precursor Concentration |
| Chemical Vapor Deposition (CVD) | Volatile (e.g., TiCl4, Titanium Isopropoxide) | Thin Films | Substrate Temperature, Precursor Flow Rate, Pressure, Reaction Time |
| Sol-Gel Method | Alkoxides (e.g., Titanium Isopropoxide) | Nanoparticles, Thin Films | pH, Water-to-Alkoxide Ratio, Solvent, Annealing Temperature |
| Hydrothermal/Solvothermal Method | Various Titanium Salts and Alkoxides | Nanoparticles, Nanorods | Temperature, Pressure, Solvent, Reaction Time, Additives |
Titanium dioxide exists in several crystalline forms, with anatase and rutile being the most technologically important. The specific polymorph obtained during synthesis significantly influences the material's properties and performance in applications like photocatalysis. The control of the crystalline phase is a critical aspect of TiO2 synthesis.
The formation of either anatase or rutile is influenced by several factors during the synthesis and post-synthesis treatment. Generally, anatase is the kinetically favored product at lower temperatures, while rutile is the thermodynamically stable phase and is typically formed at higher temperatures. tudublin.iemdpi.com The transition from anatase to rutile is irreversible and usually occurs at temperatures between 600 °C and 700 °C in pure TiO2. tudublin.ie
Several strategies can be employed to control the polymorphic outcome:
Annealing Temperature and Time: Post-synthesis heat treatment (annealing) is a primary method to control the crystalline phase. By carefully controlling the annealing temperature and duration, it is possible to promote the formation of a specific phase or a mixture of phases. mdpi.com For instance, annealing amorphous TiO2 at temperatures around 400-500 °C typically yields the anatase phase, while higher temperatures favor the formation of rutile.
Precursor Chemistry: The choice of precursor and the presence of certain chemical species can influence the phase transformation temperature. For example, the presence of certain dopants or modifiers can either promote or inhibit the anatase-to-rutile transformation. tudublin.ie
Synthesis Environment: The chemical environment during synthesis, such as the pH of a solution in sol-gel or hydrothermal methods, can direct the formation of a particular polymorph. Acidic conditions can favor the formation of rutile, while alkaline conditions may favor anatase under certain synthesis routes.
The table below outlines the general influence of key synthesis parameters on the resulting TiO2 polymorph.
| Parameter | Effect on Polymorph | General Trend |
| Annealing Temperature | Phase Transformation | Lower temperatures favor anatase; higher temperatures favor rutile. tudublin.iemdpi.com |
| Precursor/Additives | Phase Stability | Certain ions or molecules can increase the anatase-to-rutile transition temperature. tudublin.ie |
| Reaction Environment (e.g., pH) | Nucleation and Growth | Can influence the initial formation of either anatase or rutile nuclei. |
Integration into High-Energy Formulation Research
The high nitrogen and oxygen content of the nitrate (B79036) groups in this compound suggests its potential as an energetic material. Its role as an oxidizer in reactive compositions is a key area of interest in the field of high-energy materials.
In pyrotechnic and explosive formulations, an oxidizer is a crucial component that provides oxygen for the combustion of a fuel. wikipedia.orgwikipedia.org Nitrate salts are a common class of oxidizers used in these applications. This compound, with four nitrate groups, is a powerful oxidizing agent. nih.gov It can react exothermically with various fuels, such as metals (e.g., aluminum, magnesium, titanium) and organic compounds. chimia.chintpyrosoc.org
The compatibility of components in a high-energy formulation is critical for safety, stability, and performance. Incompatibility between an oxidizer and other ingredients, such as binders, plasticizers, or other energetic materials, can lead to decreased thermal stability, unintended reactions, and an increased risk of accidental ignition.
Compatibility is often assessed using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can detect changes in the thermal decomposition behavior of a mixture compared to its individual components. A significant lowering of the decomposition temperature or an increase in the heat released can indicate incompatibility.
Publicly available research specifically detailing the compatibility of this compound with common energetic binders (like energetic polymers) and plasticizers is limited. However, it is known that anhydrous titanium nitrate is highly reactive towards hydrocarbons and other organic compounds. researchgate.net This high reactivity suggests a potential for incompatibility with many organic binders and plasticizers commonly used in explosive and propellant formulations. A report of an accidental ignition of a mixture of titanium and pentaerythritol tetranitrate (PETN) highlights the need for careful handling and thorough compatibility testing of titanium-containing energetic mixtures. osti.gov
General methodologies for assessing the compatibility of energetic materials are well-established. These studies are essential before any new ingredient, such as this compound, can be safely incorporated into a multi-component energetic system.
Analytical Chemistry Applications for Titanium Quantification
The presence of titanium in various samples, from industrial materials to environmental and biological matrices, often requires accurate and precise quantification. Several analytical techniques are available for this purpose, and the choice of method depends on the sample matrix, the concentration of titanium, and the required sensitivity.
When this compound is used in a formulation or process, it may be necessary to determine the resulting titanium content. This requires a method that can effectively handle the sample matrix and accurately measure the titanium concentration.
Commonly used techniques for titanium quantification include:
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a robust and widely used technique for the determination of titanium at trace and higher concentrations. dntb.gov.ualongdom.orgnih.govrsc.orgthermofisher.com The sample is typically digested in a suitable acid mixture to bring the titanium into solution, which is then introduced into the plasma. The excited titanium atoms emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of titanium in the sample. thermofisher.com
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the determination of titanium at ultra-trace levels, ICP-MS offers higher sensitivity than ICP-OES. ekb.eg
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the determination of titanium in organic matrices. researchgate.netoup.com This involves forming a stable complex of titanium with a suitable chelating agent, which can then be separated and quantified chromatographically. researchgate.netoup.com
Spectrophotometry: Colorimetric methods based on the formation of a colored complex of titanium with a specific reagent can also be used for its quantification.
The following table summarizes some analytical techniques for titanium quantification.
| Technique | Typical Concentration Range | Sample Preparation | Notes |
| ICP-OES | ppm to % | Acid Digestion | Robust and widely available for elemental analysis. dntb.gov.uanih.govrsc.orgthermofisher.com |
| ICP-MS | ppb to ppm | Acid Digestion | High sensitivity for trace and ultra-trace analysis. ekb.eg |
| HPLC | ppm | Complexation and Dissolution | Suitable for speciation and analysis in complex organic matrices. researchgate.netoup.com |
| Spectrophotometry | ppm | Complexation and Dissolution | A cost-effective method, but may be prone to interferences. |
For the analysis of samples containing titanium derived from this compound, a crucial first step is the complete digestion of the sample to ensure all the titanium is in a soluble form for analysis by techniques like ICP-OES or ICP-MS. rsc.orgekb.eg
Reagent in Spectrophotometric or Electrochemical Methodologies
This compound can serve as a precursor material for the generation of titanium(IV) ions in solution, which are the basis for various analytical techniques. In spectrophotometric analysis, the concentration of an element is determined by measuring the absorption of light by a colored complex. A common method for titanium determination involves the formation of a yellow-orange complex between Ti(IV) ions and hydrogen peroxide in an acidic medium. brjac.com.br While titanium dioxide is frequently used to prepare the initial Ti(IV) solution, high-purity this compound could also be utilized as a starting reagent to generate the necessary Ti(IV) ions for this reaction. The intensity of the resulting color, measured at a specific wavelength, is proportional to the concentration of titanium. brjac.com.br
Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness compared to other instrumental techniques. nih.gov Various reagents have been developed to form colored complexes with Ti(IV), each with its own characteristic absorption maximum and sensitivity. For instance, the complex with tannic acid shows an absorption maximum at 436 nm. researchgate.net The fundamental requirement for these methods is a reliable source of Ti(IV) ions, a role that can be fulfilled by dissolving a precisely weighed amount of a suitable titanium compound, such as this compound, in an appropriate solvent.
In the realm of electrochemical analysis, techniques such as voltammetry are employed to determine the concentration of titanium. These methods rely on the electrochemical reduction or oxidation of titanium ions at an electrode surface. Research has shown that the reduction of Ti(IV) complexes to Ti(III) is a key step in these analytical procedures. cdc.gov Although direct electrochemical studies specifically employing this compound as the primary reagent are not extensively documented, its ability to dissolve and provide a source of electroactive Ti(IV) species makes it a potential candidate for use in the preparation of solutions for such analyses. The choice of solvent and supporting electrolyte is crucial in these methods to ensure proper dissolution and electrochemical behavior of the titanium species. cdc.gov
Standard for Elemental Analysis of Titanium
In the field of elemental analysis, the accuracy of quantitative measurements relies heavily on the use of high-purity standards. A primary standard is a substance of known high purity which may be dissolved in a known volume of solvent to create a primary standard solution. This compound, due to its nature as a discrete chemical compound with a defined stoichiometry, can be prepared in high purity, making it a suitable candidate for a primary standard. americanelements.com
The preparation of a standard titanium solution is the foundational step for calibrating analytical instruments used for titanium determination, such as atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and spectrophotometry. nih.govresearchgate.net Commonly, these standard solutions are prepared by dissolving a precisely weighed amount of high-purity titanium metal or titanium dioxide in a strong acid. brjac.com.brnih.govblogspot.com
Alternatively, a high-purity, anhydrous compound like this compound offers an advantage due to its solubility. A standard solution could be prepared by accurately weighing a sample of this compound and dissolving it in a specific volume of deionized water or dilute acid to achieve a precise concentration of titanium ions. This solution can then be used to create a calibration curve, against which the concentration of titanium in unknown samples can be determined. The high solubility of nitrate compounds generally ensures complete dissolution, a critical factor for the accuracy of a standard solution. americanelements.com
The table below summarizes key parameters for common spectrophotometric methods used in titanium analysis, for which a this compound-derived standard solution would be applicable for calibration.
| Analytical Method | Reagent | Wavelength (nm) | Linear Range |
| Spectrophotometry | Hydrogen Peroxide | 435 | 6.0 - 60 mg L⁻¹ |
| Spectrophotometry | Tannic Acid | 436 | 2 - 26 µg mL⁻¹ |
| Spectrophotometry | 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone | 500 | 0.09 - 2.15 µg mL⁻¹ |
Future Research Directions and Perspectives for Titanium Tetranitrate
Exploration of Novel Synthetic Pathways for Anhydrous and Highly Pure Forms
The conventional synthesis of titanium tetranitrate involves the nitration of titanium tetrachloride (TiCl₄) with dinitrogen pentoxide (N₂O₅). nih.govjwent.net While effective, this method utilizes hazardous and difficult-to-handle reagents. Future research should focus on developing safer, more efficient, and scalable synthetic routes to anhydrous and high-purity this compound.
Alternative Precursors and Reaction Media: A primary area of exploration is the use of alternative titanium precursors and nitrating agents. Research into non-aqueous solvent systems could offer better control over the reaction and facilitate the isolation of the anhydrous product. The reactivity of various titanium alkoxides or amides with alternative nitrating agents in inert organic solvents presents a promising avenue.
Advanced Purification Techniques: Achieving high purity is critical for applications in electronics and catalysis. Future work should investigate advanced purification methods beyond simple sublimation. Techniques such as fractional distillation under reduced pressure and recrystallization from non-coordinating solvents could be explored to remove residual impurities. The development of in-situ purification methods during synthesis would also be highly beneficial.
| Research Direction | Potential Approaches | Desired Outcome |
| Novel Synthetic Routes | - Use of alternative titanium precursors (e.g., titanium alkoxides, amides). - Exploration of different nitrating agents. - Development of non-aqueous solvent-based syntheses. | Safer, more scalable, and cost-effective synthesis of anhydrous Ti(NO₃)₄. |
| High-Purity Isolation | - Advanced fractional distillation techniques. - Recrystallization from inert solvents. - In-situ purification methodologies. | Production of this compound with purity levels suitable for advanced electronic and catalytic applications. |
Application of Advanced Spectroscopic Characterization Techniques
A thorough understanding of the electronic structure, bonding, and reactive intermediates of this compound is crucial for its application. While basic characterization has been performed, the application of advanced spectroscopic techniques, particularly under in-situ conditions, remains a largely unexplored frontier.
In-situ and Operando Spectroscopy: Future research should employ in-situ and operando spectroscopic methods to probe the behavior of this compound during chemical reactions. Techniques like in-situ Raman and infrared (IR) spectroscopy can provide real-time information on the vibrational modes of the molecule and its transformation during catalytic processes or thermal decomposition. researchgate.net
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local coordination environment and oxidation state of the titanium center. nbinno.comwikipedia.org Applying these techniques to this compound and its derivatives will offer valuable insights into its electronic structure and bonding.
| Spectroscopic Technique | Information Gained | Future Research Focus |
| In-situ Raman/IR Spectroscopy | Real-time monitoring of vibrational modes, reaction intermediates, and product formation. | Studying the mechanism of catalytic reactions and thermal decomposition pathways of Ti(NO₃)₄. |
| X-ray Absorption Spectroscopy (XAS) | Local coordination environment, oxidation state, and bond distances of the titanium center. | Elucidating the electronic structure of Ti(NO₃)₄ and its interactions with substrates and supports. |
| Nuclear Magnetic Resonance (NMR) | Solution-state structure and dynamics. | Investigating ligand exchange reactions and the formation of complexes in solution. |
Development of Comprehensive Predictive Computational Models for Reactivity and Stability
Computational modeling offers a powerful tool to predict the properties, reactivity, and stability of molecules, guiding experimental efforts. The development of comprehensive and accurate computational models for this compound is a critical future research direction.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, bonding, and vibrational frequencies of this compound, corroborating experimental spectroscopic data. purdue.eduresearchgate.net Furthermore, DFT can be used to model reaction pathways, calculate activation energies for decomposition, and predict the outcomes of catalytic reactions.
Predictive Models for Stability: A significant challenge with this compound is its high reactivity and thermal sensitivity. wikipedia.orgrsc.org Future computational work should focus on developing models that can accurately predict its stability under various conditions (temperature, pressure, presence of other chemical species). This could involve the use of ab initio molecular dynamics to simulate its decomposition pathways. Understanding the factors that influence the stability of metal nitrates is crucial for designing safer handling and storage protocols. refractorymetal.orgnih.gov
| Modeling Approach | Key Objectives | Potential Impact |
| Density Functional Theory (DFT) | - Elucidate electronic structure and bonding. - Model reaction mechanisms and predict catalytic activity. - Calculate thermodynamic and kinetic parameters. | Guide the design of new catalysts and synthetic pathways. |
| Ab Initio Molecular Dynamics | - Simulate thermal decomposition pathways. - Predict stability under different environmental conditions. | Enhance safety protocols and enable the design of more stable derivatives. |
Expanding Catalytic Scope and Achieving Enhanced Selectivity
This compound has shown promise as a catalyst, particularly in esterification and polymerization reactions. nbinno.com However, its full catalytic potential remains largely unexplored. Future research should aim to expand its catalytic scope and develop strategies to enhance its selectivity.
Novel Catalytic Transformations: Efforts should be directed towards investigating the catalytic activity of this compound in a wider range of organic transformations. This could include its use in oxidation, nitration, and carbon-carbon bond-forming reactions. The highly electrophilic nature of the titanium center in this compound could be exploited for the activation of various organic functional groups.
Strategies for Enhanced Selectivity: Achieving high selectivity is a central goal in catalysis. Future research should focus on strategies to control the selectivity of this compound-catalyzed reactions. This could involve the use of co-catalysts, supporting the catalyst on various materials, or modifying the ligand environment around the titanium center. Mechanistic studies will be crucial in understanding the factors that govern selectivity and in designing more efficient catalytic systems. researchgate.net
Design of New Functional Materials Utilizing this compound for Emerging Technologies
Beyond its role as a precursor to titanium dioxide, the unique properties of this compound, such as its volatility and reactivity, make it an attractive building block for the design of novel functional materials for a range of emerging technologies. umn.edu
Thin Film Deposition: The volatility of this compound makes it a promising precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of titanium-containing thin films. umn.edu Future research could focus on depositing thin films of titanium oxide, nitride, or oxynitride with tailored properties for applications in microelectronics, optics, and protective coatings. The absence of carbon in the precursor is a significant advantage for achieving high-purity films.
Energy Storage and Conversion: Titanium-based materials are of great interest for energy storage and conversion applications. refractorymetal.orgcristalactiv.com this compound could serve as a precursor for the synthesis of nanostructured titanium oxides or nitrides for use as electrode materials in lithium-ion batteries and supercapacitors, or as photoanodes in dye-sensitized solar cells.
Advanced Ceramics and Composites: The reactivity of this compound can be harnessed to synthesize novel ceramic materials and composites. For instance, it could be used to infiltrate porous scaffolds to create dense ceramic composites or to surface-modify other materials to enhance their properties. Its potential as a precursor for perovskite materials could also be explored. nih.govacs.org
| Application Area | Potential Use of this compound | Emerging Technologies |
| Thin Films | Precursor for CVD and ALD of titanium-based films. | Microelectronics, optical coatings, wear-resistant layers. |
| Energy Storage | Synthesis of nanostructured electrode materials (e.g., TiO₂, TiN). | Lithium-ion batteries, supercapacitors, solar cells. |
| Advanced Materials | Precursor for perovskites, ceramic composites, and surface-modified materials. | Catalysis, sensors, structural components. |
Q & A
Q. How can titanium tetranitrate be synthesized with high purity, and what characterization methods validate its structural integrity?
this compound is typically synthesized via the reaction of titanium tetrachloride (TiCl₄) with anhydrous nitric acid under controlled conditions. Critical steps include maintaining anhydrous environments to prevent hydrolysis and using stoichiometric excess of nitric acid to ensure complete nitration. Post-synthesis, purity is validated using X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for nitrate ligand bonding confirmation (~1380 cm⁻¹ asymmetric stretching), and elemental analysis for stoichiometric verification. Thermogravimetric analysis (TGA) can assess thermal stability and decomposition pathways .
Q. What experimental precautions are necessary to handle this compound due to its hygroscopic and reactive nature?
this compound is highly hygroscopic and reacts violently with moisture, necessitating synthesis and handling in inert atmospheres (e.g., argon or nitrogen gloveboxes). Storage requires desiccants or vacuum-sealed containers. Safety protocols include using explosion-proof equipment for thermal studies and avoiding contact with organic solvents to prevent unintended redox reactions. Structural degradation due to ambient humidity can be monitored via in-situ Raman spectroscopy .
Q. How can conflicting data on this compound’s melting point and thermal stability be resolved across studies?
Discrepancies in thermal properties often arise from impurities or varying synthesis conditions. Researchers should standardize synthesis protocols (e.g., reagent purity, drying methods) and employ differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5–10°C/min under inert gas). Comparative studies using high-resolution synchrotron XRD can detect polymorphic transitions or decomposition intermediates that affect reported melting points .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s electronic structure and reactivity?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) or generalized gradient approximations (GGA-PBE) is recommended for modeling Ti(NO₃)₄’s electronic properties. Basis sets like LANL2DZ for titanium and 6-311++G(d,p) for light atoms balance accuracy and computational cost. Molecular dynamics (MD) simulations can predict decomposition kinetics under thermal stress, but validation against experimental TGA-MS data is critical .
Q. How does this compound’s decomposition mechanism compare to other transition metal nitrates (e.g., zirconium tetranitrate)?
Comparative studies require in-situ spectroscopic techniques (e.g., time-resolved FTIR or mass spectrometry) to track gas-phase products (e.g., NOₓ, O₂) and solid residues. Kinetic parameters (activation energy, pre-exponential factor) derived from isoconversional methods (e.g., Friedman analysis) can identify mechanistic differences. For zirconium tetranitrate, decomposition pathways are well-documented, but titanium analogues may exhibit faster kinetics due to lower Lewis acidity, necessitating controlled experiments to isolate rate-determining steps .
Q. What strategies mitigate experimental artifacts in studying this compound’s phase transitions under high pressure?
Diamond anvil cell (DAC) experiments paired with synchrotron XRD or Raman spectroscopy are ideal for high-pressure studies. Hydrostatic media (e.g., silicone oil) prevent shear-induced amorphization. Pressure calibration using ruby fluorescence ensures accuracy. For metastable phases, cryogenic quenching followed by low-temperature XRD preserves transient structures. Contradictory reports on phase stability may arise from non-hydrostatic conditions, requiring rigorous protocol standardization .
Methodological Guidance
- Data Contradiction Resolution : Cross-validate findings using complementary techniques (e.g., pair DSC with in-situ XRD to correlate thermal events with structural changes). Report synthesis conditions (e.g., solvent, drying time) transparently to enable reproducibility .
- Advanced Characterization : Use aberration-corrected transmission electron microscopy (TEM) to resolve nanoscale decomposition products or defects influencing reactivity. Electron energy loss spectroscopy (EELS) can map oxidation states of titanium during redox processes .
- Computational Validation : Compare DFT-predicted vibrational spectra with experimental FTIR/Raman data to refine functional choices. For kinetic modeling, integrate experimental Arrhenius parameters into MD simulations to bridge theory and observation .
Data Gaps and Future Research
- Stability Under Ambient Conditions : Limited data on long-term storage effects necessitate accelerated aging studies with humidity-controlled environments.
- Catalytic Applications : Explore this compound’s role in nitration reactions, benchmarking against traditional catalysts (e.g., HNO₃/H₂SO₄) for selectivity and efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
